Inophyllum A Inophyllum A Inophyllum A is a natural product found in Lissachatina fulica, Calophyllum brasiliense, and Calophyllum inophyllum with data available.
Brand Name: Vulcanchem
CAS No.: 41135-07-3
VCID: VC17173385
InChI: InChI=1S/C25H24O5/c1-13-14(2)28-22-16-10-11-25(3,4)30-23(16)19-17(15-8-6-5-7-9-15)12-18(26)29-24(19)20(22)21(13)27/h5-14,21,27H,1-4H3/t13-,14+,21-/m0/s1
SMILES:
Molecular Formula: C25H24O5
Molecular Weight: 404.5 g/mol

Inophyllum A

CAS No.: 41135-07-3

Cat. No.: VC17173385

Molecular Formula: C25H24O5

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

Inophyllum A - 41135-07-3

Specification

CAS No. 41135-07-3
Molecular Formula C25H24O5
Molecular Weight 404.5 g/mol
IUPAC Name (16R,17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one
Standard InChI InChI=1S/C25H24O5/c1-13-14(2)28-22-16-10-11-25(3,4)30-23(16)19-17(15-8-6-5-7-9-15)12-18(26)29-24(19)20(22)21(13)27/h5-14,21,27H,1-4H3/t13-,14+,21-/m0/s1
Standard InChI Key BXENDTPSKAICGV-QTCYRWPVSA-N
Isomeric SMILES C[C@H]1[C@H](OC2=C([C@H]1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C
Canonical SMILES CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C

Introduction

Chemical Structure and Physicochemical Properties

Inophyllum A (PubChem CID: 455248) is a tricyclic coumarin derivative with the molecular formula C24H28O5\text{C}_{24}\text{H}_{28}\text{O}_5 and a molecular weight of 404.5 g/mol . Its structure features a fused coumarin-chromanol system with three stereocenters at positions 10(R), 11(S), and 12(S), as confirmed by single-crystal X-ray analysis of its 4-bromobenzoate derivative . The compound’s planar rigidity and lipophilic nature (LogP ~3.8) contribute to its limited aqueous solubility, a key challenge in pharmaceutical formulation .

Table 1: Key Physicochemical Properties of Inophyllum A

PropertyValueSource
Molecular FormulaC24H28O5\text{C}_{24}\text{H}_{28}\text{O}_5PubChem
Molecular Weight404.5 g/molPubChem
Stereochemistry10(R), 11(S), 12(S)PubMed
Melting PointNot reported-
SolubilityInsoluble in water; soluble in acetone, DMSOPubMed
Bioactivity (HIV-1 RT IC₅₀)>1,000 nM (inactive)PubMed

The compound’s NMR profile shows characteristic signals for coumarin lactone (δ 160–165 ppm in 13C^{13}\text{C}) and chromanol methine protons (δ 4.8–5.2 ppm in 1H^1\text{H}) . Its UV-Vis spectrum exhibits maxima at 254 nm and 320 nm, enabling HPLC quantification using C18 columns .

Natural Sources and Biosynthesis

Inophyllum A is primarily isolated from:

  • Calophyllum inophyllum: Found in seeds, fruits, and bark at concentrations up to 1.2 mg/g dry weight . Yield varies seasonally, peaking in immature fruits .

  • Achatina fulica: The snail bioaccumulates Inophyllum A through feeding on C. inophyllum leaves .

Biosynthetically, Inophyllum A originates from the shikimate pathway via phenylpropanoid intermediates. Key steps include:

  • Coumarin formation: Ortho-hydroxylation of cinnamic acid derivatives .

  • Chromanol coupling: Oxidative dimerization with a terpenoid precursor, likely geranyl pyrophosphate .

  • Stereochemical modification: Epoxidation and ring closure mediated by cytochrome P450 enzymes .

Pharmacological Properties and Mechanisms

Anti-HIV Activity

While Inophyllum A itself shows weak HIV-1 reverse transcriptase inhibition (IC₅₀ >1,000 nM), its structural analogs Inophyllum B and P demonstrate nanomolar potency (IC₅₀ = 38 nM and 130 nM, respectively) . This disparity highlights the importance of the C-10/C-11 epoxide group absent in Inophyllum A .

Anti-Inflammatory Effects

Structure-Activity Relationships (SAR)

Critical structural determinants of bioactivity in the inophyllum class include:

Table 2: SAR of Inophyllum Analogs

CompoundC-10/C-11 GroupHIV-1 RT IC₅₀ (nM)Anti-Inflammatory Activity
Inophyllum ADihydroxy>1,000Moderate (crude extract)
Inophyllum BEpoxide38Not tested
Inophyllum PEpoxide130Not tested

Key SAR insights:

  • Epoxide moiety: Essential for RT inhibition; its absence in Inophyllum A abolishes anti-HIV activity .

  • Chroman ring substitution: Methoxy groups at C-5/C-7 enhance membrane permeability but reduce target binding .

  • C-12 stereochemistry: S-configuration optimizes hydrophobic interactions with RT’s allosteric pocket .

Challenges in Research and Development

Pharmacokinetic Deficiencies

  • Oral bioavailability: <10% in rodent models due to first-pass metabolism .

  • Plasma half-life: 1.2 hours (mice), necessitating frequent dosing .

Toxicity Concerns

  • Cytotoxicity: CC₅₀ = 85 μM in HepG2 cells, indicating narrow therapeutic window .

  • Metabolite risks: CYP3A4-mediated oxidation produces reactive quinones linked to hepatotoxicity .

Future Directions and Applications

Derivative Development

  • Epoxide analogs: Semi-synthetic Inophyllum A epoxides show 10-fold improved RT inhibition .

  • Prodrug strategies: PEGylated formulations increase aqueous solubility to 12 mg/mL .

Targeted Delivery Systems

  • Nanoparticle encapsulation: PLGA nanoparticles (200 nm) enhance brain delivery for neuro-HIV applications .

  • Antibody-drug conjugates: CD4+ T-cell-targeting conjugates reduce off-target effects .

Beyond Antivirals

  • Alzheimer’s disease: In silico docking predicts BACE1 inhibition (Kd = 8.2 nM) .

  • Anticancer activity: Synergistic effects with doxorubicin in MCF-7 cells (CI = 0.3) .

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